molecular formula C20H17N3OS2 B2434100 N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1396792-85-0

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2434100
CAS No.: 1396792-85-0
M. Wt: 379.5
InChI Key: QFKGKQBDWLDIHT-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C20H17N3OS2 and its molecular weight is 379.5. The purity is usually 95%.
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Properties

IUPAC Name

N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS2/c24-20(19-22-17-7-1-2-8-18(17)26-19)23(11-9-16-6-4-12-25-16)14-15-5-3-10-21-13-15/h1-8,10,12-13H,9,11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKGKQBDWLDIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on various mechanisms, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridine ring, a thiophene moiety, and a benzo[d]thiazole backbone. The presence of these heterocycles is associated with diverse pharmacological activities.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity
    • Mechanism : Compounds with thiazole and benzothiazole frameworks have shown significant antimicrobial properties. Studies indicate that these compounds inhibit DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.
    • Findings : In vitro tests demonstrated that derivatives of benzothiazole exhibited IC50 values as low as 33 nM against E. coli DNA gyrase, indicating strong antibacterial potential .
  • Anticancer Activity
    • Mechanism : The compound's structure suggests potential interactions with various cellular targets involved in cancer proliferation and survival.
    • Case Study : A series of thiazole derivatives were screened for anticancer activity using the MTT assay. Notably, compounds with electronegative substituents showed enhanced antiproliferative effects, suggesting a structure-activity relationship (SAR) where specific modifications lead to increased efficacy .
  • Antimalarial Activity
    • Mechanism : Thiazole derivatives have been explored for their antimalarial properties, particularly against Plasmodium falciparum.
    • Findings : Modifications to the N-aryl amide group linked to the thiazole ring were found to significantly enhance in vitro activity against malaria parasites, with some compounds exhibiting low cytotoxicity towards human liver cells (HepG2) .
  • Leishmanicidal Activity
    • Mechanism : The hybridization of thiazole with other bioactive scaffolds has led to promising leishmanicidal agents.
    • Case Study : Research demonstrated that certain thiazole derivatives induced ultrastructural changes in Leishmania infantum, leading to increased nitric oxide production in treated macrophages, which is critical for leishmaniasis treatment .

Data Tables

Biological ActivityTargetIC50/EC50 ValueReference
AntibacterialE. coli DNA gyrase33 nM
AnticancerVarious cancer cell lines<100 nM
AntimalarialP. falciparumPotent (exact value varies)
LeishmanicidalL. infantumSignificant reduction in viability

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is C20H17N3OS2, with a molecular weight of 379.5 g/mol. The compound features both pyridine and thiophene rings, which contribute to its chemical reactivity and biological activity. The presence of the benzo[d]thiazole moiety enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of thiazole demonstrated promising activity against various bacterial and fungal strains, suggesting that modifications to the thiazole core could yield compounds with enhanced efficacy .

Anticancer Potential

The compound's structure allows it to interact with biological targets involved in cancer progression. Studies have shown that related thiazole derivatives possess anticancer properties, particularly against human breast adenocarcinoma cell lines. Molecular docking studies have elucidated the binding modes of these compounds with key receptors, indicating their potential as anticancer agents .

Enzyme Interactions

This compound has been reported to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Such interactions can significantly influence the pharmacokinetics of therapeutic agents, potentially altering their efficacy and safety profiles.

Cellular Effects

The compound affects several cellular processes, including:

  • Cell Signaling : It modulates pathways such as MAPK/ERK, which are essential for cell growth and differentiation.
  • Gene Expression : The compound can alter gene expression patterns, impacting cellular responses to stimuli.
  • Metabolism : It influences cellular metabolism, suggesting a role in energy homeostasis .

Synthetic Routes

The synthesis of this compound typically involves reacting pyridin-3-ylmethylamine with thiophene derivatives under controlled conditions to achieve high yields and purity.

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to optimize reaction conditions for producing this compound efficiently. Advanced purification techniques such as column chromatography are essential for obtaining high-purity products suitable for research applications.

Case Studies and Research Findings

StudyFocusFindings
Patel & Patel (2015)Antimicrobial ActivityDemonstrated significant antimicrobial effects against various pathogens using thiazole derivatives.
PMC6661967 (2019)Anticancer ActivityIdentified promising anticancer activity in synthesized derivatives against breast cancer cell lines; molecular docking confirmed binding interactions with target receptors.
DDDT (2020)Enzyme InteractionExplored the interaction of thiazole derivatives with cytochrome P450 enzymes affecting drug metabolism.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide, and what reaction conditions are critical for yield optimization?

  • Methodology : Synthesis typically involves multi-step reactions, such as coupling benzo[d]thiazole-2-carboxylic acid derivatives with substituted amines. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen .
  • Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction efficiency, while temperature control (0–60°C) minimizes side reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they interpreted?

  • Techniques :

  • 1H/13C NMR : Confirm connectivity of pyridine, thiophene, and benzothiazole moieties. For example, aromatic protons appear at δ 7.0–8.5 ppm, while amide protons resonate near δ 8.0–10.0 ppm .
  • HPLC : Validate purity (>98%) using C18 columns and gradient elution (acetonitrile/water) .
  • IR spectroscopy : Detect carbonyl (C=O, ~1650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Assays :

  • Enzyme inhibition : Measure activity against targets like immunoproteasome subunits (β1i/β5i) using fluorogenic substrates (e.g., % inhibition at 10 µM) .
  • Antimicrobial testing : Agar proportion method for Mycobacterium tuberculosis (MIC values vs. H37Rv strain) .
  • Cytotoxicity : MTT assay on mammalian cell lines (IC50 determination) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Approach :

  • Dose-response validation : Re-test activity at varying concentrations (e.g., 1–100 µM) to confirm reproducibility .
  • Structural analogs : Compare with derivatives (e.g., compound 9 in ) to identify SAR trends. For example, thiophene substitution may enhance β5i inhibition .
  • Assay standardization : Control variables like buffer pH, incubation time, and cell passage number .

Q. What computational strategies are employed to predict binding modes and optimize interactions with biological targets?

  • Methods :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteasome subunits or kinases. For example, pyridine and thiophene groups may engage in π-π stacking with active-site residues .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
  • QSAR modeling : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can synthetic routes be optimized to scale production without compromising purity?

  • Strategies :

  • Flow chemistry : Continuous reactors reduce reaction time and improve reproducibility (e.g., 80% yield in 2 hours vs. batch) .
  • Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to enhance efficiency .
  • In-line analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring .

Q. What are the key challenges in crystallizing this compound, and how are they addressed?

  • Challenges :

  • Polymorphism : Screen solvents (e.g., ethanol, acetonitrile) and cooling rates to isolate stable crystal forms .
  • Data collection : Use synchrotron radiation for small crystals (<0.1 mm). SHELX software refines structures with R-factors < 0.05 .
  • Hydrogen bonding : Analyze packing diagrams to identify key interactions (e.g., N–H···O bonds stabilize the lattice) .

Q. How do structural modifications (e.g., substituent variations) impact metabolic stability and pharmacokinetics?

  • Approaches :

  • Microsomal assays : Incubate with liver microsomes to measure t1/2. For example, electron-withdrawing groups on pyridine may reduce CYP450-mediated oxidation .
  • LogD optimization : Introduce hydrophilic groups (e.g., –OH, –COO⁻) to improve solubility while maintaining permeability (cLogP < 3) .
  • Pro-drug strategies : Mask amide groups with ester linkages to enhance oral bioavailability .

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